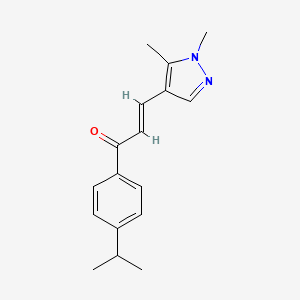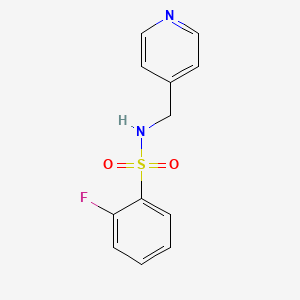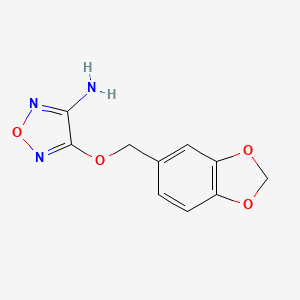![molecular formula C21H20N4O2 B5499815 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5499815.png)
2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile, also known as MBPA, is a compound with potential applications in scientific research. It is a synthetic molecule that has been studied for its mechanism of action and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile involves its binding to tubulin, a protein that is essential for cell division. 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile interferes with the formation of microtubules, which are necessary for the proper functioning of cells. This disruption leads to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in a variety of cancer cell lines. 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile is its potential use in cancer research. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for cancer treatment. Additionally, 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has been shown to have a variety of other potential applications, including the treatment of neurodegenerative diseases and inflammatory diseases.
One limitation of 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile is its potential toxicity. While it has been shown to be effective in inhibiting the growth of cancer cells, it may also have negative effects on healthy cells. Additionally, the synthesis of 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile can be complex and time-consuming, making it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research on 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile. One area of research could be the development of more efficient synthesis methods to increase yield and purity. Additionally, further studies could be conducted to investigate the potential use of 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile in the treatment of neurodegenerative diseases and inflammatory diseases. Finally, more research could be done to investigate the potential toxicity of 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile and its effects on healthy cells.
Méthodes De Synthèse
2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile can be synthesized through a multi-step process that involves the reaction of 2-aminobenzimidazole with 5-methoxy-2-(methylthio)benzoic acid to form a benzimidazole intermediate. This intermediate is then reacted with 4-(4-morpholinyl)phenylacetonitrile to form 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile. The synthesis of 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has been optimized to increase yield and purity, making it a viable option for scientific research.
Applications De Recherche Scientifique
2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-26-18-6-7-19-20(13-18)24-21(23-19)16(14-22)12-15-2-4-17(5-3-15)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTMKZQLHIJQAR-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)N4CCOCC4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-N'-methyl-1,4-butanediamine dihydrochloride](/img/structure/B5499739.png)


![methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5499754.png)
![methyl 5-bromo-2-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5499770.png)
![ethyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5499775.png)

![2-ethyl-5-imino-6-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499783.png)
![ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5499789.png)
![(3aS*,6aS*)-2-allyl-1-oxo-5-(4-phenylbutanoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5499794.png)
![ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5499796.png)
![N-benzyl-N'-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}sulfamide](/img/structure/B5499799.png)

![[1-(isopropoxyacetyl)piperidin-3-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B5499821.png)